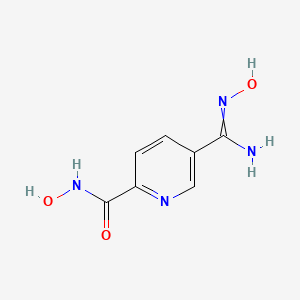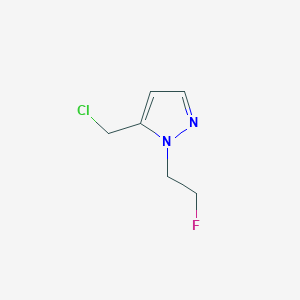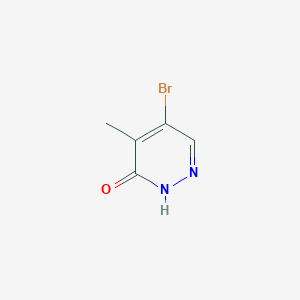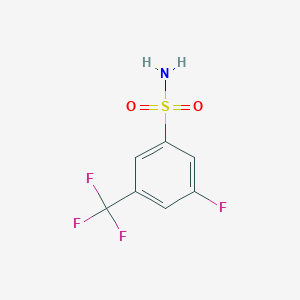
1,3-Bis(4-methylphenyl)-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-methylphenyl)-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound that belongs to the class of diazinane derivatives This compound is characterized by its unique structure, which includes two 4-methylphenyl groups and a phenylmethylidene group attached to a diazinane-2,4,6-trione core
Vorbereitungsmethoden
The synthesis of 1,3-Bis(4-methylphenyl)-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione involves several steps, typically starting with the preparation of the diazinane-2,4,6-trione core. This core can be synthesized through a series of reactions involving the condensation of appropriate precursors under controlled conditions.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
1,3-Bis(4-methylphenyl)-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
1,3-Bis(4-methylphenyl)-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1,3-Bis(4-methylphenyl)-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. In catalytic applications, the compound acts as a ligand, coordinating with metal centers to form stable complexes that facilitate various chemical transformations. The electron-rich nature of the compound’s functional groups enhances its ability to stabilize metal ions and promote catalytic activity .
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(4-methylphenyl)-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione can be compared with other similar compounds, such as:
1,3-Bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene: This compound is also a highly hindered and sterically-flexible ligand used in transition-metal catalysis.
Cyclic (alkyl)(amino)carbenes (CAACs): These compounds are known for their strong electron-rich nature and broad applications in both industry and academia.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it particularly effective in certain catalytic and industrial applications .
Eigenschaften
Molekularformel |
C25H20N2O3 |
|---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
5-benzylidene-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C25H20N2O3/c1-17-8-12-20(13-9-17)26-23(28)22(16-19-6-4-3-5-7-19)24(29)27(25(26)30)21-14-10-18(2)11-15-21/h3-16H,1-2H3 |
InChI-Schlüssel |
LTGSYUIAOVPKSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)C(=O)N(C2=O)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Carbamoyl-1-[2-(diprop-2-en-1-ylamino)-2-oxoethyl]pyridinium](/img/structure/B11717075.png)

![6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B11717083.png)
![[1,3'-Bipiperidin]-2-one hydrochloride](/img/structure/B11717089.png)
![Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B11717106.png)

![5-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11717137.png)






